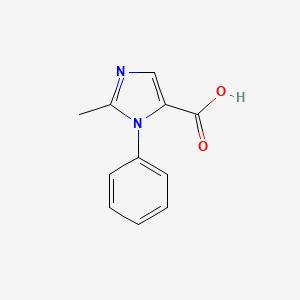![molecular formula C18H13F3N4O3 B2370052 7-methoxy-N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzofuran-2-carboxamide CAS No. 2034327-87-0](/img/structure/B2370052.png)
7-methoxy-N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzofuran-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “7-methoxy-N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzofuran-2-carboxamide” is a chemical compound. It is a white to light yellow crystalline powder . The molecular formula of the compound is C18H13F3N4O3 and it has a molecular weight of 390.322.
Synthesis Analysis
The synthesis of similar compounds involves several steps . The process starts with the addition of ethanol and hydrazine hydrate, followed by dropwise addition of 2-chloropyrazine. The pH value is regulated to 6 and impurities are removed. The next step involves adding chlorobenzene and trifluoroacetic anhydride, and the mixture is heated. Methanesulfonic acid is added into the mixed reaction solution, refluxed, and trifluoroacetic acid is distilled out. The mixture is allowed to react, and reduced pressure concentration is performed until the solution is dried. The pH value is regulated to 12, and organic phases are separated out, and the impurities are removed. The final step involves adding palladium/carbon and an ethanol solution of the product under the protection of nitrogen in a high-pressure kettle .Scientific Research Applications
Antimicrobial and Antioxidant Activities
Research into related compounds has shown promising antimicrobial and antioxidant activities. For example, a series of triazolopyrimidines synthesized through a Biginelli protocol demonstrated evaluated antimicrobial activity and antioxidant activity. These compounds, while not directly 7-methoxy-N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzofuran-2-carboxamide, highlight the potential for similar structures to possess significant biological activities (V. P. Gilava, P. Patel, H. Ram, J. H. Chauhan, 2020).
Structural and Theoretical Studies
Structural features and theoretical studies on related compounds, such as 7-methoxy-5-methyl-2-(pyridin-3-yl)-11,12-dihydro-5,11-methano[1,2,4]triazolo[1,5-c][1,3,5]benzoxadiazocine, have been conducted to understand their molecular structure through X-ray diffraction, FT-IR spectroscopy, and computational methods like Hartree-Fock (HF) and Density Functional Theory (DFT). These studies provide insight into the electronic structure, molecular electrostatic potential, and vibrational frequencies, which are crucial for predicting the reactivity and interactions of the compound with biological targets (M. K. Gumus, S. Kansız, Ercan Aydemir, N. Gorobets, N. Dege, 2018).
Anti-Inflammatory and Analgesic Properties
Another avenue of research has explored the synthesis of novel benzodifuranyl derivatives, including compounds similar to the one , for their potential anti-inflammatory and analgesic properties. These studies are indicative of the potential therapeutic applications of such compounds in treating inflammation and pain, with some synthesized compounds showing high inhibitory activity on COX-2 selectivity, analgesic activity, and anti-inflammatory activity (A. Abu‐Hashem, S. Al-Hussain, M. Zaki, 2020).
Synthesis Techniques and Applications
Research on the synthesis of related compounds, such as practical synthesis methods for CCR5 antagonists and other structurally complex molecules, sheds light on the chemical synthesis techniques that could be applicable for the synthesis of 7-methoxy-N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzofuran-2-carboxamide. These techniques are essential for producing the compound in sufficient quantities for further research and potential therapeutic use (T. Ikemoto, Tatsuya Ito, A. Nishiguchi, Syotaro Miura, K. Tomimatsu, 2005).
properties
IUPAC Name |
7-methoxy-N-[[8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13F3N4O3/c1-27-12-6-2-4-10-8-13(28-15(10)12)17(26)22-9-14-23-24-16-11(18(19,20)21)5-3-7-25(14)16/h2-8H,9H2,1H3,(H,22,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQDIUNQMJXQIKV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=C2)C(=O)NCC3=NN=C4N3C=CC=C4C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13F3N4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-methoxy-N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzofuran-2-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

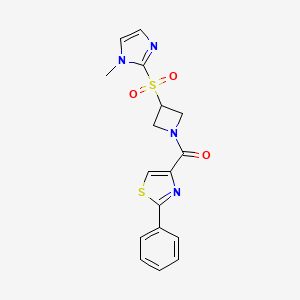
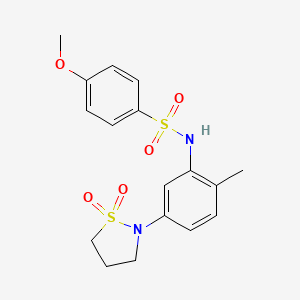
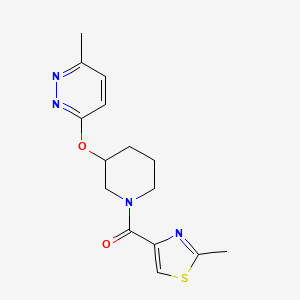
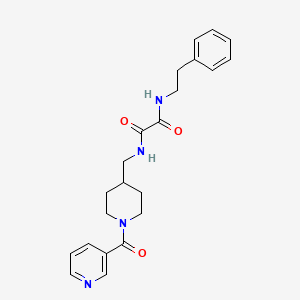
![N-(4-methylbenzyl)-3-[(4-methylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2369976.png)
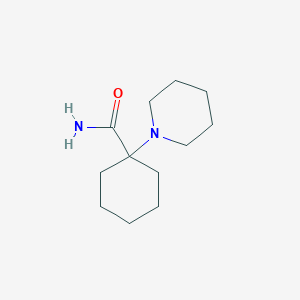
![2-(4-ethylpiperazine-1-carbonyl)-1,7-dimethylpyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one](/img/structure/B2369981.png)
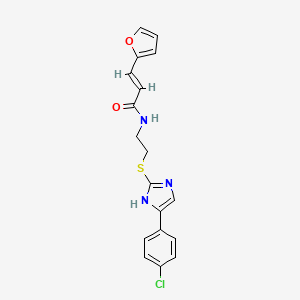
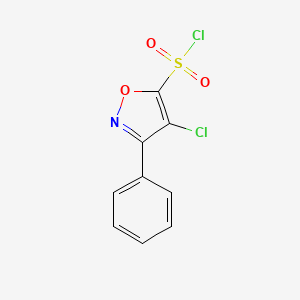

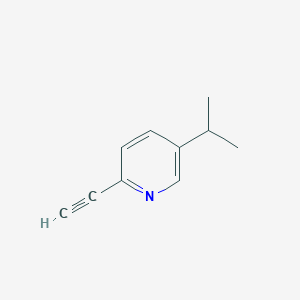
![5-Bromo-2-[[1-[(2-methoxyphenyl)methyl]piperidin-3-yl]methoxy]pyrimidine](/img/structure/B2369987.png)
